molecular formula C23H23N5S B12152388 1-Ethyl-4-[6-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]piperazine

1-Ethyl-4-[6-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]piperazine

Cat. No.: B12152388
M. Wt: 401.5 g/mol
InChI Key: QLJSWPSUXJCVOJ-UHFFFAOYSA-N
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Description

1-Ethyl-4-[6-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]piperazine is a complex heterocyclic compound that has garnered interest due to its potential biological activities The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-[6-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]piperazine typically involves multi-step reactions starting from readily available precursors. One common approach includes:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-[6-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and pyridinyl rings, using reagents like halides or sulfonates.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, sulfonates, and palladium-catalyzed cross-coupling reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-Ethyl-4-[6-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism by which 1-Ethyl-4-[6-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]piperazine exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

    Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

1-Ethyl-4-[6-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]piperazine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C23H23N5S

Molecular Weight

401.5 g/mol

IUPAC Name

4-(4-ethylpiperazin-1-yl)-6-phenyl-2-pyridin-2-ylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C23H23N5S/c1-2-27-12-14-28(15-13-27)22-18-16-20(17-8-4-3-5-9-17)29-23(18)26-21(25-22)19-10-6-7-11-24-19/h3-11,16H,2,12-15H2,1H3

InChI Key

QLJSWPSUXJCVOJ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C3C=C(SC3=NC(=N2)C4=CC=CC=N4)C5=CC=CC=C5

Origin of Product

United States

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